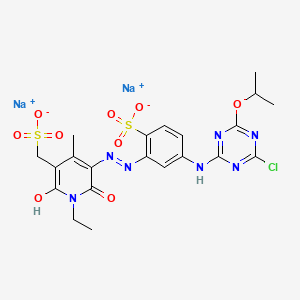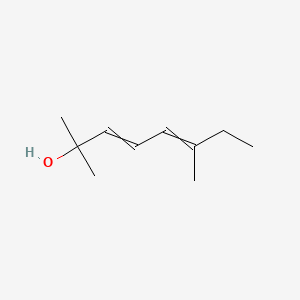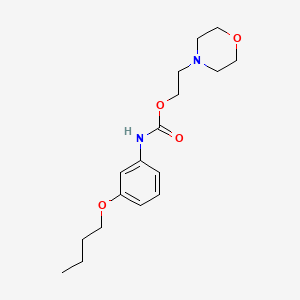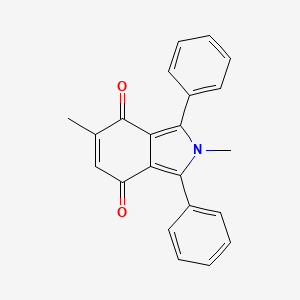
N,N-Bis(2-ethylhexyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-ethylhexyl)glycine: is an organic compound with the molecular formula C18H37NO2 It is a derivative of glycine, where the hydrogen atoms of the amino group are replaced by two 2-ethylhexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-ethylhexyl)glycine typically involves the reaction of glycine with 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of 2-ethylhexyl bromide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(2-ethylhexyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Bis(2-ethylhexyl)glycine is used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used as an additive in lubricants and plasticizers. Its unique chemical properties enhance the performance of these materials.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-ethylhexyl)glycine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes, leading to cell death.
Comparación Con Compuestos Similares
N,N-Bis(2-hydroxyethyl)glycine:
N,N-Bis(2-ethylhexyl)acetamide: This compound is used in lithium extraction processes.
Uniqueness: N,N-Bis(2-ethylhexyl)glycine is unique due to its specific structure, which imparts distinct chemical properties. Its long alkyl chains provide hydrophobic characteristics, making it suitable for applications in non-polar environments. Additionally, its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Propiedades
Número CAS |
67332-78-9 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-[bis(2-ethylhexyl)amino]acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-5-9-11-16(7-3)13-19(15-18(20)21)14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3,(H,20,21) |
Clave InChI |
PWTVLYMSNPZQFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)





![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)

